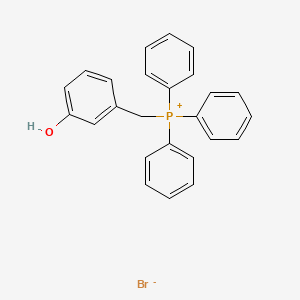
MitoP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- ミトコンドリアでは、MitoB のアリルボロン酸部分はH2O2と選択的に反応してThis compound を生成します。
- LC-MS/MSによるThis compound/MitoB 比の定量は、ミトコンドリアマトリックスのH2O2濃度を反映しています .
MitoP: は、過酸化水素(HO)と比色質量分析プローブとの反応によって生成されるフェノール化合物です。
MitoB: は、ミトコンドリアへの蓄積を促進するトリフェニルホスホニウムカチオン成分を含んでいます。
科学的研究の応用
Chemistry: is valuable for studying mitochondrial oxidative stress due to its sensitivity to HO levels.
Biology: Researchers use to investigate mitochondrial function and redox balance.
Medicine: It may have implications in understanding diseases related to mitochondrial dysfunction.
Industry: While not directly used in industry, its study informs drug development and bioenergetics research.
作用機序
標的: は主にミトコンドリアのHOと相互作用します。
経路: その効果は、ミトコンドリアの酸化還元恒常性と酸化ストレス応答に関連しています。
類似化合物の比較
独自性: は、ミトコンドリアのHOとの特定の反応性により際立っています。
生化学分析
Biochemical Properties
MitoP interacts with a range of enzymes, proteins, and other biomolecules, contributing significantly to biochemical reactions . These interactions are complex and multifaceted, involving various molecular mechanisms that influence the function and activity of this compound.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The precise nature of these effects can vary depending on the specific cellular context and the presence of other interacting biomolecules .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level . This compound can bind to specific biomolecules, influencing enzyme activity and altering gene expression patterns. These interactions can lead to changes in cellular function and contribute to the overall biochemical activity of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Factors such as the product’s stability, degradation, and long-term effects on cellular function can influence these temporal changes. Both in vitro and in vivo studies have provided valuable insights into these temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings highlight the importance of careful dosage control when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, further highlighting the multifaceted role of this compound in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a highly regulated manner . It can interact with specific transporters and binding proteins, influencing its localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments or organelles, further modulating its biochemical activity .
準備方法
合成経路: の合成には、 とHOとの反応が伴います。
反応条件: 特定の反応条件の詳細については、さらなる調査が必要です。
工業生産: の大規模な工業生産方法に関する情報は容易には入手できません。
化学反応の分析
反応: は、 とHOとの反応によって生成されます。
一般的な試薬と条件: これらは、特定の合成経路によって異なります。
主要な生成物: そのものは、主要な生成物です。
科学研究への応用
化学: は、HOレベルに対する感受性から、ミトコンドリアの酸化ストレスを研究する上で貴重です。
生物学: 研究者は、 を使用してミトコンドリアの機能と酸化還元バランスを調べています。
医学: ミトコンドリア機能不全に関連する疾患の理解において、重要な役割を果たす可能性があります。
産業: 産業では直接使用されていませんが、その研究は創薬や生エネルギー学研究に役立っています。
類似化合物との比較
Uniqueness: stands out due to its specific reactivity with mitochondrial HO.
Similar Compounds: No direct analogs exist, but related probes like MitoB are used for similar purposes
特性
IUPAC Name |
(3-hydroxyphenyl)methyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVALDZORJHFRCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: MitoP itself doesn't have a specific biological target. It is formed within mitochondria when its precursor, MitoB, reacts with H2O2. This reaction is irreversible and specific to H2O2, making this compound a reliable indicator of mitochondrial H2O2 levels [ [], [], []].
ANone: The molecular formula of this compound is C38H35OP2+. It has a molecular weight of 577.64 g/mol.
A: While specific spectroscopic data for this compound might be limited in the provided research, mass spectrometry is the primary method used to detect and quantify this compound and its precursor, MitoB [ [], [], []].
A: this compound is not known to have catalytic properties. Its value lies in its role as a stable end-product, reflecting the amount of H2O2 reacted with its precursor MitoB [ [], [], []].
ANone: The provided research focuses on the established structure of MitoB and its reaction with H2O2 to form this compound. Investigating the effects of structural modifications on this compound formation or properties would require further research.
A: As this compound is formed in vivo from its precursor, MitoB, formulation strategies would likely focus on optimizing the delivery and stability of MitoB to ensure accurate measurement of mitochondrial H2O2 [ [], [], []].
A: MitoB's structure, featuring two positively charged triphenylphosphonium groups, allows it to cross lipid bilayers and accumulate within mitochondria due to the negative membrane potential of this organelle [ [], [], []].
A: Researchers have successfully employed this compound to investigate the relationship between metabolic rate and H2O2 levels in living brown trout (Salmo trutta). Fish with higher metabolic rates surprisingly exhibited lower this compound levels, suggesting a potential link between efficient energy metabolism and reduced oxidative stress [ []].
A: Yes, this compound has been used to compare ROS metabolism in two species of intertidal sculpin fishes exposed to varying oxygen levels. The study revealed species- and tissue-specific responses in this compound levels, highlighting the complexity of ROS metabolism in the context of oxygen variability [ []].
A: Mass spectrometry is the primary method for detecting and quantifying both MitoB and its product, this compound, in biological samples. This technique allows researchers to accurately measure the this compound/MitoB ratio, providing valuable insights into mitochondrial H2O2 levels [ [], [], []].
A: The development of MitoB and its subsequent use for in vivo measurement of mitochondrial H2O2 through the this compound/MitoB ratio represent significant milestones in the field of redox biology. This tool has enabled researchers to gain deeper insights into the role of mitochondrial H2O2 in various physiological and pathological processes [ [], [], []].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
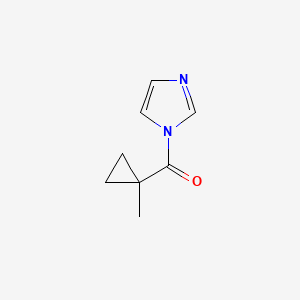
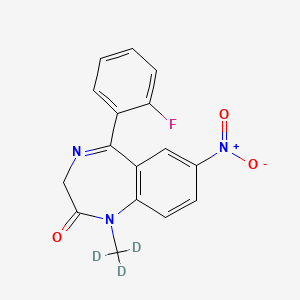
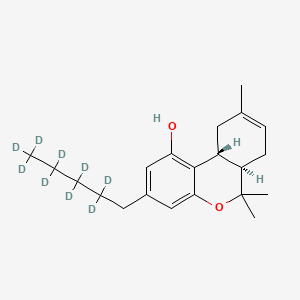
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
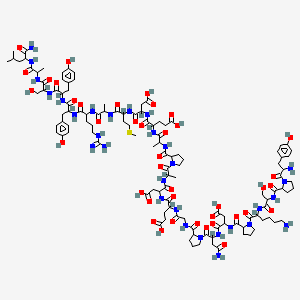


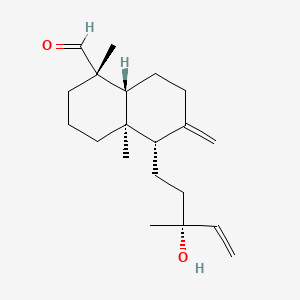
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)
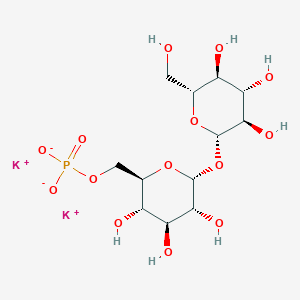
![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)
